

Purity Assessment of 7-Chloropyrido[2,3-d]pyrimidine Using HPLC-MS

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Compound of Interest

Compound Name: 7-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B13010635

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Executive Summary

7-Chloropyrido[2,3-d]pyrimidine is a critical heterocyclic scaffold employed in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., Palbociclib analogs). Its value lies in the reactivity of the C7-chlorine atom, which serves as a handle for Nucleophilic Aromatic Substitution (

).[1] However, this same reactivity renders the molecule highly susceptible to hydrolysis, generating the thermodynamically stable but synthetically useless 7-hydroxypyrido[2,3-d]pyrimidine (lactam tautomer).

This guide objectively compares purity assessment methodologies. While HPLC-UV is the industry standard for routine batch release, it frequently fails to detect co-eluting hydrolysis impurities or trace regioisomers lacking distinct chromophores. HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is presented here as the superior orthogonal technique, offering the specificity required to validate the integrity of this moisture-sensitive building block.

Technical Context: The "Chlorine" Problem

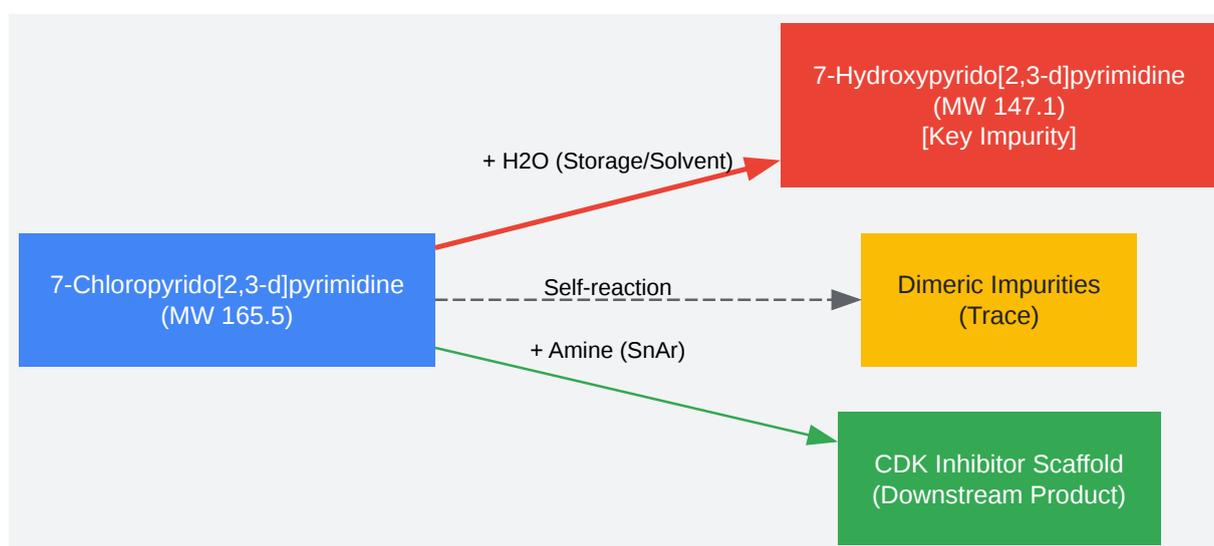
The purity of **7-Chloropyrido[2,3-d]pyrimidine** (MW: 165.58 Da) is not just about the absence of starting materials; it is about the integrity of the C-Cl bond.

- Primary Impurity: 7-Hydroxypyrido[2,3-d]pyrimidine (MW: 147.13 Da).

- Formation Mechanism: Exposure to atmospheric moisture or protic solvents during storage/handling.
- Analytical Challenge: The hydrolysis product often shares similar retention characteristics with the parent compound in standard C18 reversed-phase conditions due to the planar, aromatic nature of both species.

Impurity Pathways Diagram

The following diagram illustrates the degradation and reaction pathways that necessitate MS detection.



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Figure 1: Degradation pathways of **7-Chloropyrido[2,3-d]pyrimidine**. The hydrolysis pathway (red) is the primary stability risk.

Methodology Comparison

The following table contrasts the three primary analytical techniques available for this scaffold.

| Feature | HPLC-UV (254 nm) | H-NMR (qNMR) | HPLC-MS (Proposed) |
|-------------------|------------------------------------|-----------------------------|-------------------------------------|
| Primary Detection | Chromophore absorption | Proton environment | Mass-to-Charge Ratio (m/z) |
| Specificity | Low. Co-eluting peaks may merge. | High. Structural certainty. | Very High. Mass discrimination. |
| Sensitivity (LOQ) | ~0.05% | ~1.0% (typically) | <0.01% |
| Impurity ID | Retention time only. | Chemical shift.[1] | Molecular weight + Isotope pattern. |
| Throughput | High (10-15 min). | Low (Manual prep). | High (10-15 min). |
| Risk | False positives due to co-elution. | Misses trace impurities. | Requires volatile buffers. |

Verdict: While H-NMR is excellent for confirming structure, it lacks the dynamic range to detect trace hydrolysis products (<1%). HPLC-UV is sufficient for rough purity but blind to peak homogeneity. HPLC-MS is the only method that provides both quantitative purity and qualitative confirmation of the chlorine isotope pattern (

ratio of 3:1), definitively proving the halogen is intact.

The "Gold Standard" HPLC-MS Protocol

This protocol is designed to prevent in-situ hydrolysis during analysis while maximizing separation efficiency.

A. System Suitability & Conditions

- Instrument: Agilent 1290 Infinity II / Sciex Triple Quad or equivalent Q-TOF.
- Column: Waters XBridge BEH C18 XP, 2.5 μm , 3.0 x 100 mm (or equivalent).
 - Why: The BEH particle handles high pH if needed, but more importantly, the C18 bonding provides robust retention for planar heterocycles.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (LC-MS Grade).
 - Why Acetonitrile? Lower viscosity than methanol allows higher flow rates; sharper peaks for basic heterocycles.
- Flow Rate: 0.5 mL/min.
- Column Temp: 40°C.
- Injection Volume: 2 µL.

B. Gradient Profile

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|--|
| 0.00 | 5 | Initial Hold (Trapping polar degradants) |
| 1.00 | 5 | Start Gradient |
| 8.00 | 95 | Elution of Parent & Dimers |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of Run |

C. Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (Positive Mode).[2]
 - Mechanism:[3][4] Pyridopyrimidines are nitrogen-rich and protonate easily ().
- Scan Range: 100 – 600 m/z.
- Key Monitoring Ions (SIM Mode optional):

- Parent: 166.0 (m/z,) and 168.0 (m/z,).
- Hydrolysis Impurity: 148.1 (m/z,).

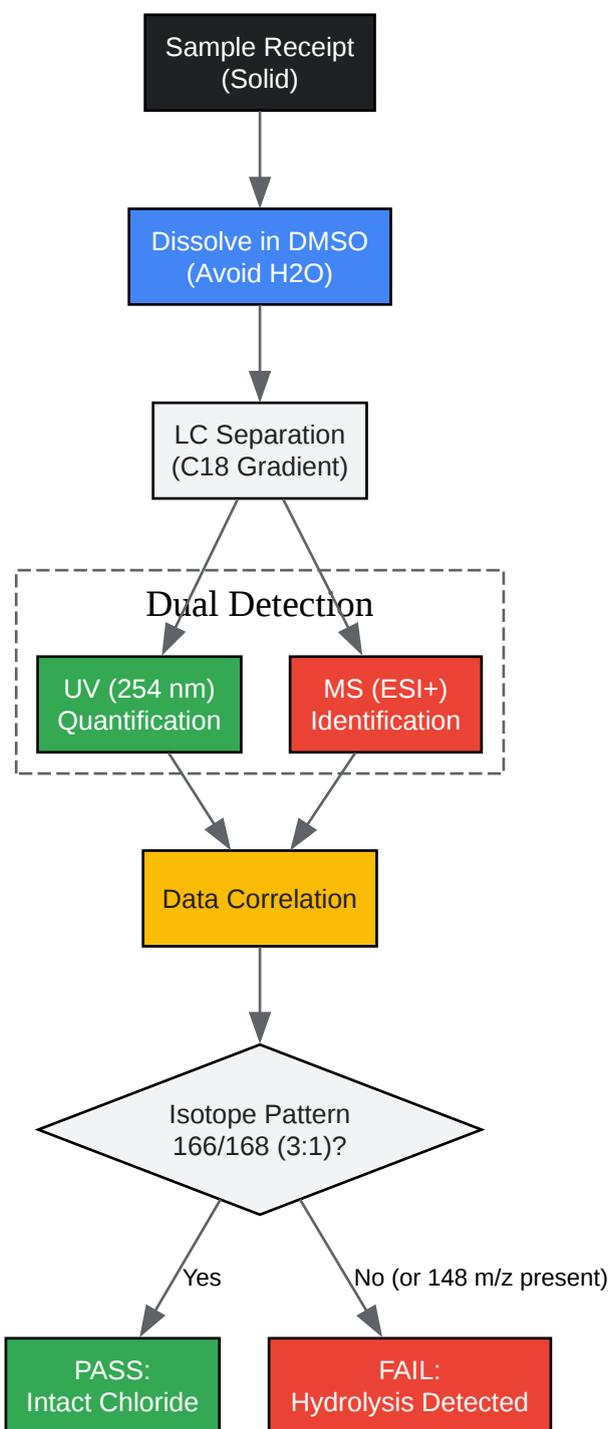
D. Sample Preparation (Critical Step)

Warning: Do not use methanol or water as the primary diluent for the stock solution, as this accelerates hydrolysis.

- Stock Solution: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO or Anhydrous Acetonitrile.
- Working Solution: Dilute the stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.
 - Self-Validating Step: Inject a "Blank" of the diluent first to ensure no carryover or background contamination.

Analytical Workflow & Logic

The following flowchart details the decision-making process during the analysis.



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Figure 2: Analytical workflow for HPLC-MS purity assessment. Note the parallel UV and MS detection to ensure both quantitative accuracy and structural identity.

Data Interpretation & Expected Results

The Chlorine Signature

The most distinct advantage of MS is the chlorine isotope signature.

- Observation: You should see two mass peaks for the parent ion:
 - 166.0 (100% abundance)
 - 168.0 (~32% abundance)
- Validation: If this 3:1 ratio is distorted or absent, the peak is not the chlorinated parent, regardless of retention time.

Identifying the Hydrolysis Impurity

- Retention Time: The 7-hydroxy impurity is more polar than the 7-chloro parent. Expect it to elute earlier (e.g., at 3.5 min vs. 5.0 min for the parent).
- Mass Spectrum: Look for
148.1 (

).
 - Absence of Isotope: The hydrolysis product contains no chlorine, so it will show a single dominant peak at 148.1 (M+1 at 149.1 will be small, ~8% from Carbon-13).

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